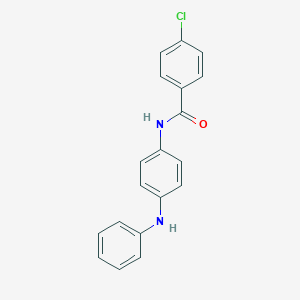![molecular formula C12H9ClN2O2S B325869 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325869.png)
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted methylphenyl group and a nitro-substituted thienyl group connected via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline typically involves the condensation reaction between 3-chloro-2-methylaniline and 5-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and thienyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with biological targets.
類似化合物との比較
Similar Compounds
- (4-Chloro-3-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine
- (3-Chloro-2-methylphenyl)[(5-nitro-2-furyl)methylene]amine
Uniqueness
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the thienyl moiety, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H9ClN2O2S |
|---|---|
分子量 |
280.73 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9ClN2O2S/c1-8-10(13)3-2-4-11(8)14-7-9-5-6-12(18-9)15(16)17/h2-7H,1H3 |
InChIキー |
LCFMMCZJLLMLQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(S2)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-aminophenyl)ethylidene]-2-chlorobenzohydrazide](/img/structure/B325786.png)
![N'-[(2-isopropyl-5-methylphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B325787.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B325788.png)
![2-(2-methoxyanilino)-N'-[(3-methylthien-2-yl)methylene]acetohydrazide](/img/structure/B325789.png)
![2-(2-methoxyanilino)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B325790.png)
![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2-methoxyanilino)acetohydrazide](/img/structure/B325792.png)
![(4E)-4-[(4-benzoylphenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325796.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-iodophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325797.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3,4-dichlorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325801.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-5-nitrophenyl)hydrazinylidene]pyrazol-3-one](/img/structure/B325804.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B325805.png)
![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B325807.png)
![(4E)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B325808.png)

